molecular formula C15H14N6S B4478990 3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4478990
M. Wt: 310.4 g/mol
InChI Key: TYQBDRDWGLPEDK-UHFFFAOYSA-N
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Description

3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a triazole and thiadiazole ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate pyrazole derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of hydrazonoyl halides with pyrazole derivatives in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired triazolothiadiazole ring system .

Chemical Reactions Analysis

3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Mechanism of Action

The mechanism of action of 3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition results in the arrest of cell division and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-phenyl-3-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6S/c1-9(2)11-8-12(17-16-11)13-18-19-15-21(13)20-14(22-15)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQBDRDWGLPEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-(3-isopropyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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